molecular formula C18H26O3 B5319579 4-methoxyphenyl 4-butylcyclohexanecarboxylate CAS No. 67589-46-2

4-methoxyphenyl 4-butylcyclohexanecarboxylate

Cat. No. B5319579
CAS RN: 67589-46-2
M. Wt: 290.4 g/mol
InChI Key: SATRKQXJJHOCFK-UHFFFAOYSA-N
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Description

4-methoxyphenyl 4-butylcyclohexanecarboxylate, also known as MPBCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPBCC is a cyclohexanecarboxylate derivative that has a methoxyphenyl group and a butyl group attached to it. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 4-butylcyclohexanecarboxylate is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain in models of arthritis and other inflammatory diseases. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-methoxyphenyl 4-butylcyclohexanecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits potent anti-inflammatory and analgesic properties. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it is insoluble in water, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-methoxyphenyl 4-butylcyclohexanecarboxylate. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanisms of action of this compound and its potential use in the treatment of other diseases such as cancer. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in animals and humans.

Scientific Research Applications

4-methoxyphenyl 4-butylcyclohexanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of drug discovery. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis.

properties

IUPAC Name

(4-methoxyphenyl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-4-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(20-2)11-13-17/h10-15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATRKQXJJHOCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942931, DTXSID90886835
Record name 4-Methoxyphenyl 4-butylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67589-46-2, 207226-82-2
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxyphenyl 4-butylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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